molecular formula C12H12Cl2O3 B1360686 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid CAS No. 898765-51-0

6-(3,5-Dichlorophenyl)-6-oxohexanoic acid

Cat. No. B1360686
M. Wt: 275.12 g/mol
InChI Key: JFHBKVOETFDMJK-UHFFFAOYSA-N
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Description

“6-(3,5-Dichlorophenyl)-6-oxohexanoic acid” is a chemical compound that has not been extensively studied. It is related to “3,5-Dichlorophenylboronic Acid”, which is an intermediate for the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling . This process involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

  • Synthesis and Interconversion in Chemical Compounds :

    • 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid has been involved in the synthesis and interconversion of related chemical compounds. For instance, studies have explored the preparation of 6-aroyl-4-oxohexanoic acids and their transformation into 5-aryl-2-furanpropionic acids, indicating its utility in creating anti-inflammatory agents (Short & Rockwood, 1969).
  • Characterization and Structural Analysis :

    • The compound has been characterized structurally in various studies. For example, crystal structures of similar compounds, such as 6-(4-chlorophenylamino)6-oxohexanoic acid, have been determined, contributing to a deeper understanding of their molecular composition and potential applications (Feeder & Jones, 1994).
  • Mass Spectrometry and Fragmentation Studies :

    • It has been a subject of mass spectrometric characterization and studies on gas phase ion fragmentation mechanisms. Such research aids in understanding the molecular behavior under various conditions, essential for its application in analytical chemistry (Kanawati et al., 2007).
  • Synthesis of Anti-Inflammatory Agents :

    • Research has been conducted on synthesizing a series of related compounds, such as 6-aryl-4-oxohexanoic acids, to evaluate their potential as non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its significance in pharmaceutical applications (Abouzid et al., 2007).
  • Molecular Docking and Biological Studies :

    • Molecular docking and vibrational studies have been performed on derivatives of this compound. Such studies are crucial for understanding its interaction with biological targets and potential therapeutic applications (Vanasundari et al., 2018).
  • Role in Organic Synthesis and Material Science :

    • It has been utilized in the synthesis of various organic compounds and as an intermediate in material science research. For instance, its derivatives have been used in the synthesis of fluorescent molecules for studying lipid bilayers (Balo et al., 2000).
  • Catalytic Applications in Organic Chemistry :

    • The compound and its derivatives have been used in catalytic processes, such as the oxidation of cyclohexanone, demonstrating its utility in organic synthesis (Atlamsani et al., 1993).

properties

IUPAC Name

6-(3,5-dichlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-9-5-8(6-10(14)7-9)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHBKVOETFDMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645294
Record name 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3,5-Dichlorophenyl)-6-oxohexanoic acid

CAS RN

898765-51-0
Record name 3,5-Dichloro-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3,5-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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